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molecular formula C9H10O2 B024188 2-(Benzyloxy)acetaldehyde CAS No. 60656-87-3

2-(Benzyloxy)acetaldehyde

Cat. No. B024188
M. Wt: 150.17 g/mol
InChI Key: NFNOAHXEQXMCGT-UHFFFAOYSA-N
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Patent
US07951977B2

Procedure details

Into a suspension of water (1055 g) and sodium periodate (406 g) was dropped 3-benzyloxy-1,2-propanediol (366 g, 2.0 mol) at 20 to 25° C. over a period of 21 hours, and the mixture was stirred for 2 hours. Ethyl acetate (495 ml) was added, and the mixture was filtrated and washed. The aqueous layer was extracted with ethyl acetate (825 ml) again, and the organic layers were combined, and washed with a 10% sodium thiosulfate aqueous solution (363 g). The organic layer was treated with phosphoric acid to regulate pH to around 7, then, washed twice with 5% saline (660 g) and dehydrated over anhydrous magnesium sulfate (100 g). Magnesium sulfate was filtrated off, and hydroquinone (1.3 g) was added, the solvent was distilled off, to obtain a title compound (259 g, yield 85.9%).
Name
Quantity
1055 g
Type
reactant
Reaction Step One
Quantity
406 g
Type
reactant
Reaction Step One
Quantity
366 g
Type
reactant
Reaction Step Two
Quantity
495 mL
Type
solvent
Reaction Step Three
Yield
85.9%

Identifiers

REACTION_CXSMILES
O.I([O-])(=O)(=O)=O.[Na+].[CH2:8]([O:15][CH2:16][CH:17]([OH:20])CO)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(OCC)(=O)C>[CH2:8]([O:15][CH2:16][CH:17]=[O:20])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1055 g
Type
reactant
Smiles
O
Name
Quantity
406 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
366 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(CO)O
Step Three
Name
Quantity
495 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtrated
WASH
Type
WASH
Details
washed
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (825 ml) again
WASH
Type
WASH
Details
washed with a 10% sodium thiosulfate aqueous solution (363 g)
ADDITION
Type
ADDITION
Details
The organic layer was treated with phosphoric acid
WASH
Type
WASH
Details
washed twice with 5% saline (660 g)
FILTRATION
Type
FILTRATION
Details
Magnesium sulfate was filtrated off
ADDITION
Type
ADDITION
Details
hydroquinone (1.3 g) was added
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 259 g
YIELD: PERCENTYIELD 85.9%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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